2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde
Overview
Description
2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde is a chemical compound with the CAS Number: 54365-75-2 . It has a molecular weight of 162.19 . The IUPAC name for this compound is 2-methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde . It is available in solid form and liquid form .
Molecular Structure Analysis
The InChI code for 2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde is 1S/C10H10O2/c1-7-4-9-5-8(6-11)2-3-10(9)12-7/h2-3,5-7H,4H2,1H3 . The Canonical SMILES for this compound is CC1CC2=C(O1)C=CC(=C2)C=O .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde include a molecular weight of 162.18 g/mol , an XLogP3-AA of 1.8 , no hydrogen bond donor count , a hydrogen bond acceptor count of 2 , a rotatable bond count of 1 , an exact mass of 162.068079557 g/mol , a monoisotopic mass of 162.068079557 g/mol , a topological polar surface area of 26.3 Ų , a heavy atom count of 12 , and a complexity of 179 . It has a storage temperature of RT and a density of 1.177 g/mL at 25 °C .Scientific Research Applications
Synthesis and Biological Activity
Researchers have synthesized a range of compounds related to 2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde, exploring their analgesic and anti-inflammatory activities. For instance, benzofuran pyrazole heterocycles have shown promising results in preliminary screenings for their analgesic and anti-inflammatory properties (Kenchappa & Bodke, 2020). Similarly, other studies have focused on the eco-friendly synthesis of thiadiazoles with benzofuran moieties, highlighting their potential in anticancer activities (Abdel-Aziem, El-Sawy, & Kirsch, 2020).
Analytical Methods
Analytical methods for the detection and quality control of synthesis processes involving benzofuran derivatives have been developed. For example, HPLC determination methods have been proposed to analyze the purity and identify by-products of specific benzofuran derivatives during synthesis, aiding in the quality control of pharmaceutical compounds (Fen, 2010).
Chemical Synthesis Techniques
Novel chemical synthesis techniques have been applied to create various benzofuran-based compounds, showcasing the versatility of 2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde and its derivatives in organic chemistry. A simple procedure for synthesizing novel 3-(benzofur-2-yl)pyrazole-based heterocycles has been reported, emphasizing the compound's role as a precursor for developing new heterocycles (Baashen, Abdel-Wahab, & El‐Hiti, 2017).
Green Chemistry Applications
The principles of green chemistry have been employed in the synthesis of compounds derived from 2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde, aiming to develop environmentally friendly synthetic routes. The eco-friendly synthesis of aryl thiadiazoles based on benzofuran, using grinding techniques, represents an efficient, green chemistry approach to synthesizing biologically active compounds (Abdel-Aziem, El-Sawy, & Kirsch, 2020).
properties
IUPAC Name |
2-methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-7-4-9-5-8(6-11)2-3-10(9)12-7/h2-3,5-7H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWMUONNJDXMIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30344282 | |
Record name | 2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30344282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde | |
CAS RN |
54365-75-2 | |
Record name | 2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30344282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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